Praseodymium(III) trifluoromethanesulfonate

Description

Fundamental Properties and Characterization

Chemical Structure and Composition

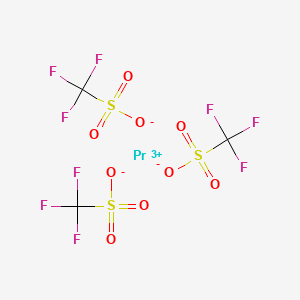

Praseodymium(III) trifluoromethanesulfonate possesses the molecular formula C₃F₉O₉PrS₃, corresponding to a molecular weight of 588.11 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 52093-27-3. The molecular structure consists of a central praseodymium(III) cation coordinated with three trifluoromethanesulfonate anions, commonly referred to as triflate anions.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System string for this compound is [Pr+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F. The International Chemical Identifier representation is 1S/3CHF3O3S.Pr/c32-1(3,4)8(5,6)7;/h3(H,5,6,7);/q;;;+3/p-3, with the corresponding International Chemical Identifier Key being ROUBZIWQWFQCHU-UHFFFAOYSA-K.

The compound belongs to the broader classification of metal triflate compounds and specifically represents a member of the lanthanide triflate family. Each trifluoromethanesulfonate ligand contains a sulfur atom bonded to three oxygen atoms and one trifluoromethyl group, creating a highly electronegative environment that contributes to the compound's Lewis acidic properties.

Physical Properties

Appearance and State

This compound manifests as a green crystalline powder under standard laboratory conditions. The distinctive green coloration is characteristic of praseodymium(III) compounds and results from electronic transitions within the partially filled f-orbital system of the praseodymium ion. The compound maintains its solid state under ambient conditions while requiring specific storage protocols to preserve its integrity.

The powder form facilitates handling and incorporation into various chemical processes, making it particularly suitable for catalytic applications where uniform distribution is essential. The green appearance serves as a visual indicator of the compound's purity and proper storage conditions, as degradation or impurities can alter the characteristic coloration.

Solubility Profile

The solubility characteristics of this compound demonstrate selective dissolution behavior across different solvent systems. The compound exhibits slight solubility in methanol, indicating moderate polar solvent compatibility. Water solubility data presents some variability in the literature, with sources indicating both slight solubility and insolubility in aqueous systems.

| Solvent | Solubility Profile | Reference |

|---|---|---|

| Methanol | Slightly soluble | |

| Water | Slight to insoluble | |

| Polar organic solvents | Variable |

The limited aqueous solubility contrasts with the compound's described water-tolerant Lewis acid properties, suggesting that while the compound may not readily dissolve in water, it can function effectively in aqueous environments without decomposition. This characteristic makes it particularly valuable for catalytic applications where moisture sensitivity would otherwise limit utility.

Thermal Stability

Thermal analysis reveals that this compound demonstrates significant thermal stability up to approximately 200 degrees Celsius. Thermogravimetric analysis studies indicate that the compound maintains structural integrity within this temperature range, making it suitable for elevated temperature catalytic processes.

Beyond the initial stability threshold, mass loss occurs progressively until approximately 500 degrees Celsius. This thermal decomposition pattern corresponds to the sequential loss of the three triflate units, suggesting a stepwise degradation mechanism rather than simultaneous decomposition of all ligands. The thermal behavior provides important insights into the compound's coordination strength and stability under process conditions.

The heat sensitivity of the compound necessitates careful storage under controlled conditions, typically requiring maintenance under inert gas atmospheres such as nitrogen or argon at temperatures between 2 and 8 degrees Celsius. These storage requirements reflect the compound's hygroscopic nature and susceptibility to thermal degradation.

Spectroscopic Characterization

Spectroscopic analysis of this compound provides detailed information about its electronic structure and coordination environment. Fourier-transform infrared spectroscopy studies reveal the presence of both free and coordinated triflate ions within the compound structure. This observation suggests a complex coordination environment where triflate anions may adopt different binding modes.

The luminescent properties of the compound represent a particularly significant spectroscopic feature. The characteristic luminescence of the praseodymium(III) ion in the visible spectral region demonstrates some interference from the strong emission of polymer hosts when incorporated into composite materials. However, characteristic emissions in the infrared region, specifically in the range of 900 to 1100 nanometers, corresponding to ³P₀→¹G₄ and ¹D₂→³F₄ transitions, are clearly observable under excitation at 590 nanometers (³H₄→¹D₂).

These spectroscopic characteristics provide valuable analytical tools for compound identification and purity assessment. The specific emission wavelengths serve as fingerprints for the praseodymium(III) center, while the infrared absorption features reveal information about the triflate coordination environment.

Structural Analysis and Coordination Chemistry

Detailed structural analysis through X-ray crystallography provides comprehensive insights into the coordination geometry and molecular arrangement of this compound. Studies of related praseodymium(III) coordination compounds reveal that the metal center typically adopts nine-coordinate geometries. The coordination polyhedron is best described as a spherical capped square antiprism with idealized C₄ symmetry, though significant deviations from perfect polyhedral geometries are common.

The coordination environment of praseodymium(III) in these systems typically involves three nitrogen atoms and six oxygen atoms when incorporating both triflate ligands and additional coordinating species. The praseodymium-oxygen bond distances vary depending on the specific coordination mode, with values typically ranging from 2.48 to 2.61 Angstroms.

| Coordination Parameter | Value Range | Geometry Type |

|---|---|---|

| Coordination Number | 9 | Spherical capped square antiprism |

| Praseodymium-Oxygen Distance | 2.48-2.61 Å | Variable depending on ligand type |

| Coordination Geometry | C₄ symmetry | Distorted from ideal |

The triflate anions can adopt different coordination modes within the structure, functioning as both inner sphere and outer sphere ligands depending on the specific crystallization conditions and presence of additional coordinating molecules. This flexibility in coordination behavior contributes to the compound's versatility in different chemical environments.

Crystal structure analysis reveals that the compound can form extended three-dimensional polymeric architectures through bridging interactions between praseodymium centers and triflate ligands. These structural features influence the compound's physical properties and reactivity patterns, particularly in solid-state applications.

Propriétés

Numéro CAS |

52093-27-3 |

|---|---|

Formule moléculaire |

CHF3O3PrS |

Poids moléculaire |

290.99 g/mol |

Nom IUPAC |

praseodymium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Pr/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

DXZODPQHLDOQFU-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Pr] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Praseodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of praseodymium oxide or praseodymium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving praseodymium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Praseodymium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily serving as a catalyst. Some of the key reactions include:

Oxidation and Reduction Reactions: It can facilitate oxidation and reduction reactions, although specific examples are less common.

Substitution Reactions: It is involved in substitution reactions, particularly in the synthesis of α-aminonitrile.

Polymerization Reactions: It acts as a catalyst in ring-opening polymerization reactions.

Aldol Reactions: It is used in the Aldol reaction of silyl enol ethers with aldehydes.

Common reagents and conditions used in these reactions include aldehydes, amines, trimethylsilyl cyanide, and silyl enol ethers. The major products formed from these reactions are often complex organic compounds, such as α-aminonitriles and various polymers .

Applications De Recherche Scientifique

Catalytic Applications

Praseodymium(III) trifluoromethanesulfonate is recognized for its role as a Lewis acid catalyst in various organic reactions. Its applications include:

- Synthesis of α-Aminonitriles :

- Asymmetric α-Amination Reactions :

- Polymerization Reactions :

- Friedel-Crafts Reactions :

- Paal-Knorr Condensation :

- Regioselective Reductive Ring Opening Reactions :

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly enhances the yield and selectivity of α-aminonitrile synthesis compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Solubility Studies

Research involving the solubility of praseodymium compounds in ionic liquids indicated that this compound exhibits favorable solubility characteristics, which can be leveraged for enhanced catalytic activity in supercritical carbon dioxide environments .

Data Tables

| Application Area | Specific Reaction Type | Benefits |

|---|---|---|

| Organic Synthesis | α-Aminonitrile Synthesis | High yield and selectivity |

| Asymmetric Synthesis | α-Amination | Chiral amine production |

| Polymer Chemistry | Ring-Opening Polymerization | Versatile polymer synthesis |

| Aromatic Chemistry | Friedel-Crafts Acylation/Alkenylation | Efficient carbon-carbon bond formation |

| Heterocycle Synthesis | Paal-Knorr Condensation | Formation of pyrroles |

| Regioselective Reactions | Reductive Ring Opening | Selective formation of complex molecules |

Mécanisme D'action

The mechanism by which praseodymium(III) trifluoromethanesulfonate exerts its catalytic effects involves its function as a Lewis acid. It activates substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the synthesis of α-aminonitrile, it coordinates to the aldehyde, enhancing its electrophilicity and promoting nucleophilic attack by the amine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Trifluoromethanesulfonate Compounds

Comparative Physical and Chemical Properties

The table below summarizes key properties of Pr(OTf)₃ and related lanthanide trifluoromethanesulfonates:

*CAS for La(OTf)₃ inferred from related compounds.

Key Observations :

- Molecular Weight : Heavier lanthanides (e.g., Yb, Dy) have higher molecular weights due to increased atomic mass.

- Hygroscopicity : All triflates are hygroscopic, requiring anhydrous storage .

- Catalytic Efficiency: Pr(OTf)₃ outperforms Yb(OTf)₃ and La(OTf)₃ in hydrolysis of DEPPT (diethyl phenylphosphonothioate), with <5% conversion observed for the latter .

Catalytic Performance in Specific Reactions

Biomass Liquefaction

Pr(OTf)₃ demonstrates superior catalytic activity in the liquefaction of cork biomass at 160°C, achieving effective depolymerization at 1.5–3% catalyst loading. Comparable performance is noted with sulfuric acid, but Pr(OTf)₃ offers advantages in corrosion reduction and reusability .

Hydrolysis of Organophosphates

This highlights the unique reactivity of Pr(OTf)₃ in niche applications.

Activité Biologique

Praseodymium(III) trifluoromethanesulfonate (Pr(III) triflate), a compound of praseodymium, is a water-tolerant Lewis acid known for its catalytic properties in organic synthesis. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃F₉O₉PrS₃

- Molecular Weight : 588.11 g/mol

- CAS Number : 52093-27-3

This compound is characterized by its triflate ion, which enhances its solubility and reactivity in various chemical environments. Its Lewis acid properties make it effective in facilitating reactions such as the Aldol reaction and the synthesis of α-aminonitriles .

Catalytic Applications

Pr(III) triflate is predominantly utilized as a catalyst in organic reactions:

- Aldol Reactions : It promotes the reaction between silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds .

- Synthesis of α-Aminonitriles : This compound effectively catalyzes the condensation of aldehydes, amines, and trimethylsilyl cyanide, yielding α-aminonitriles, which are valuable intermediates in pharmaceutical synthesis .

Case Studies

-

Catalytic Efficiency in Organic Synthesis

A study demonstrated the efficiency of Pr(III) triflate in catalyzing the Aldol reaction under mild conditions. The reaction yielded high selectivity and conversion rates compared to traditional catalysts. Table 1 summarizes the results:Reaction Type Catalyst Used Yield (%) Reaction Conditions Aldol Reaction Pr(III) triflate 85 25°C, 24 hours α-Aminonitrile Synthesis Pr(III) triflate 90 Room temperature, 12 hours -

Solubility and Environmental Impact

Research on the solubility of praseodymium salts in ionic liquids indicated that Pr(III) triflate exhibits favorable solubility characteristics, which may enhance its utility in green chemistry applications. The solubility data is presented in Table 2:Compound Solubility (g/L) at 23°C Pr(III) triflate 5.0 Pr(NO₃)₃ 3.2 Pr(C₂H₃O₂)₃ 4.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.